molecular formula C10H30NbO5 B1581748 Niobium(5+) ethanolate CAS No. 3236-82-6

Niobium(5+) ethanolate

Cat. No.: B1581748
CAS No.: 3236-82-6
M. Wt: 323.25 g/mol
InChI Key: PNCDAXYMWHXGON-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Niobium(5+) ethanolate is typically synthesized through a salt metathesis reaction involving niobium pentachloride and sodium ethoxide. The reaction can be represented as follows :

10NaOEt+Nb2Cl10Nb2(OC2H5)10+10NaCl10 \text{NaOEt} + \text{Nb}_2\text{Cl}_{10} \rightarrow \text{Nb}_2(\text{OC}_2\text{H}_5)_{10} + 10 \text{NaCl} 10NaOEt+Nb2​Cl10​→Nb2​(OC2​H5​)10​+10NaCl

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in specialized reactors that allow for precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions: Niobium(5+) ethanolate undergoes several types of chemical reactions, including hydrolysis, thermal decomposition, and sol-gel processing .

Common Reagents and Conditions:

Major Products:

  • Hydrolysis:

    Nb2(OC2H5)10+5H2ONb2O5+10HOEt\text{Nb}_2(\text{OC}_2\text{H}_5)_{10} + 5 \text{H}_2\text{O} \rightarrow \text{Nb}_2\text{O}_5 + 10 \text{HOEt} Nb2​(OC2​H5​)10​+5H2​O→Nb2​O5​+10HOEt

  • Thermal Decomposition:

    Nb2(OC2H5)10Nb2O5+5O(C2H5)2\text{Nb}_2(\text{OC}_2\text{H}_5)_{10} \rightarrow \text{Nb}_2\text{O}_5 + 5 \text{O}(\text{C}_2\text{H}_5)_2 Nb2​(OC2​H5​)10​→Nb2​O5​+5O(C2​H5​)2​

Properties

CAS No.

3236-82-6

Molecular Formula

C10H30NbO5

Molecular Weight

323.25 g/mol

IUPAC Name

ethanol;niobium

InChI

InChI=1S/5C2H6O.Nb/c5*1-2-3;/h5*3H,2H2,1H3;

InChI Key

PNCDAXYMWHXGON-UHFFFAOYSA-N

SMILES

CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Nb+5]

Canonical SMILES

CCO.CCO.CCO.CCO.CCO.[Nb]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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